molecular formula C2H4O5 B8663117 Oxalic acid dihydrate

Oxalic acid dihydrate

Cat. No.: B8663117
M. Wt: 108.05 g/mol
InChI Key: ZDYUUBIMAGBMPY-UHFFFAOYSA-N
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Description

Oxalic acid dihydrate (C₂H₂O₄·2H₂O, CAS 6153-56-6) is a crystalline, hygroscopic compound consisting of oxalic acid molecules associated with two water molecules. Its structure is characterized by hydrogen-bonded networks, as shown by its InChI identifier (InChI=1S/C2H2O4.2H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H2) . Key properties include:

  • Melting Point: 104–107°C, enabling solvent-free reactions in industrial processes like cellulose esterification .
  • Solubility: Highly soluble in polar solvents (water, alcohols) but insoluble in non-polar solvents (benzene, chloroform) .
  • Acidity: A strong dicarboxylic acid with pKa₁ = 1.25 and pKa₂ = 4.14, making it effective in catalysis and hydrolysis .

Chemical Reactions Analysis

Types of Reactions: Oxalic acid dihydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Sodium amalgam.

    Bases: Sodium hydroxide, potassium hydroxide.

Major Products:

    Oxidation: Carbon dioxide and water.

    Reduction: Formic acid.

    Neutralization: Sodium oxalate, potassium oxalate.

Scientific Research Applications

Industrial Cleaning and Metal Treatment

Oxalic acid dihydrate is widely used as a cleaning agent due to its strong reducing properties and ability to form metal complexes. Its primary applications include:

  • Rust Removal : It forms stable complexes with ferric ions, making it effective in rust removal products.
  • Wood Bleaching : Utilized in wood restoration processes to remove stains and discoloration.
  • Textile Processing : Acts as a mordant in dyeing processes, helping to fix dyes onto fabrics.
ApplicationDescription
Rust RemovalForms ferrioxalate ion to dissolve rust
Wood BleachingRemoves stains from wood surfaces
Textile ProcessingUsed as a mordant for dye fixation

Semiconductor Industry

In the semiconductor industry, this compound plays a crucial role in the fabrication of electronic devices. It is particularly used in:

  • Electrochemical-Mechanical Planarization (ECMP) : This process involves the removal of excess copper from semiconductor wafers. Oxalic acid serves as a complexing agent in the slurry used during ECMP, ensuring a smooth and uniform copper surface.

Environmental Applications

This compound has significant implications in environmental science:

  • Ice Nucleation Studies : Research indicates that it can act as a heterogeneous ice nucleus, influencing cloud formation and precipitation patterns. Its effectiveness varies based on its crystallization conditions, which affects its ice-active sites .
  • Soil Chemistry : It is utilized in soil treatments to enhance the leaching of certain minerals and improve soil quality.

Biological Applications

The compound has also been investigated for its biological effects:

  • Varroosis Treatment : this compound is employed by beekeepers as a miticide against Varroa mites, which are harmful parasites affecting honeybee populations .
  • Cellulose Derivatization : In studies involving cellulose fibers, this compound has been used for simultaneous hydrolysis and esterification, resulting in cellulose oxalates that can be utilized in various applications .

Case Studies and Research Findings

Several studies highlight the versatility of this compound:

  • A study demonstrated its use in the electrochemical-mechanical planarization process for semiconductor fabrication, emphasizing its role in achieving high-quality surfaces necessary for integrated circuits .
  • Research on its phase transitions under pressure revealed insights into proton transfer dynamics, suggesting potential applications in materials science .

Comparison with Similar Compounds

Comparison with Similar Compounds

Anhydrous Oxalic Acid (C₂H₂O₄)

Property Oxalic Acid Dihydrate Anhydrous Oxalic Acid
Melting Point 104–107°C 189–191°C
Hydration State Contains 2 H₂O molecules Water-free
Mechanical Behavior Ductile, low hardness Similar ductility but distinct polymorphs (α, β forms)
Applications Preferred in solvent-free reactions due to lower melting point Used in industrial cleaning and metal descaling

Key Differences :

  • The dihydrate’s lower melting point facilitates solvent-free cellulose processing, while the anhydrous form’s higher thermal stability suits high-temperature applications .
  • Anhydrous oxalic acid exhibits negative linear compressibility (NLC) under pressure, a property less pronounced in the dihydrate .

Citric Acid (C₆H₈O₇)

Property This compound Citric Acid
Acidity pKa₁ = 1.25, pKa₂ = 4.14 pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40
Solubility in Water 120 g/100 mL (20°C) 73 g/100 mL (20°C)
Applications Catalysis, pest control Food preservative, pharmaceuticals
Toxicity Toxic (LD₅₀ = 375 mg/kg in rats) Generally recognized as safe (GRAS)

Key Differences :

  • Oxalic acid’s stronger acidity and metal-chelating properties make it superior for cellulose hydrolysis, whereas citric acid’s mildness suits food and biomedical uses .

Formic Acid (CH₂O₂)

Property This compound Formic Acid
Acidity pKa₁ = 1.25 pKa = 3.75
Application in Beehives Effective in brood-free colonies via trickling Temperature-dependent efficacy (optimal at 15–25°C)
Environmental Impact Persists in hives for 14+ days Volatilizes quickly, reducing residue risk

Key Differences :

  • This compound’s prolonged hive presence ensures sustained mite control but risks bee health, while formic acid’s volatility limits residue .

Zinc Oxalate Dihydrate (ZnC₂O₄·2H₂O)

Property This compound Zinc Oxalate Dihydrate
Structure Hydrogen-bonded organic crystal Metal-organic framework with Zn²⁺ ions
Solubility Water-soluble Insoluble in water
Applications Catalysis, cellulose processing Materials science (e.g., precursor for ZnO nanoparticles)

Key Differences :

  • The incorporation of Zn²⁺ in zinc oxalate dihydrate alters solubility and functionality, enabling niche applications in nanotechnology .

Other Dicarboxylic Acids (Malonic, Succinic)

Property This compound Malonic Acid (C₃H₄O₄) Succinic Acid (C₄H₆O₄)
Acidity pKa₁ = 1.25 pKa₁ = 2.83 pKa₁ = 4.21
Melting Point 104–107°C 135°C 185°C
Applications Hydrolysis, pest control Organic synthesis Bioplastics, food additives

Key Differences :

  • Oxalic acid’s superior acidity and lower melting point make it unique in hydrolysis and solvent-free reactions, while succinic acid’s biocompatibility drives its use in sustainable materials .

Q & A

Basic Research Questions

Q. How can oxalic acid dihydrate be purified for use as a primary standard in titrations?

this compound is purified via recrystallization from aqueous solutions. After dissolving the compound in hot water, slow cooling induces crystallization, yielding high-purity crystals. The purity is validated using FTIR, ¹H NMR, and ¹³C NMR spectroscopy, ensuring spectral consistency with reference data . For laboratory standardization, a precise molarity is calculated using its molar mass (126.066 g/mol) and stoichiometry (basicity = 2) in acid-base titrations .

Q. What experimental parameters are critical for preparing this compound standard solutions?

Key parameters include:

  • Mass accuracy : Use analytical-grade this compound (≥99% purity) and a calibrated balance.
  • Solubility : Dissolve in distilled water at 25°C to avoid thermal decomposition.
  • Storage : Keep in airtight containers to prevent efflorescence (loss of water) or absorption of CO₂.
  • Validation : Verify concentration via titration against NaOH, accounting for its diprotic nature .

Q. How does this compound function as a reducing agent in redox titrations?

this compound donates two electrons per molecule in redox reactions (e.g., with KMnO₄ in acidic media). Calculate normality using the formula:

Normality=Mass (g)×2Molar mass (g/mol)×Volume (L)\text{Normality} = \frac{\text{Mass (g)} \times 2}{\text{Molar mass (g/mol)} \times \text{Volume (L)}}

Example: A 3.6 g sample diluted to 150 mL yields 0.381 N, assuming complete dissolution and no side reactions .

Advanced Research Questions

Q. How can this compound be optimized for solvent-free esterification of cellulose?

  • Temperature control : Maintain 110°C to melt this compound (melting point: 104–106°C), enabling fiber wetting and simultaneous hydrolysis/esterification.
  • Post-reaction processing : Wash with Soxhlet extraction to remove unreacted acid.
  • Yield analysis : Characterize cellulose oxalates via FTIR (C=O stretch at 1720 cm⁻¹) and X-ray diffraction to confirm esterification .

Q. What methodologies resolve discrepancies in this compound’s vapor pressure data?

Conflicting vapor pressure values arise from polymorphic forms (anhydrous vs. dihydrate) and measurement techniques. To resolve:

  • Experimental : Use Raman spectroscopy to confirm solid-state hydration.
  • Computational : Apply UNIFAC-Peng models to estimate supercooled melt vapor pressures (e.g., 2.9 × 10⁻² Pa at 298 K).
  • Validation : Compare with efflorescence data from electrodynamic balance experiments .

Q. How does this compound enhance microwave-assisted extraction of polyphenols?

As a hydrogen bond donor in deep eutectic solvents (DES) with choline chloride, this compound improves microwave absorption due to its ionic character. Key steps:

  • DES preparation : Mix choline chloride and this compound in 1:2 molar ratio.
  • Microwave parameters : Optimize power (300–600 W) and time (5–15 min) for maximal polyphenol yield (108.6 mg GAE/g).
  • Recovery : Recover this compound via recrystallization, achieving >95% purity .

Q. What strategies control particle size distribution in this compound crystallization?

  • Seeding : Introduce 250 µm seed crystals to induce homogeneous nucleation.
  • Temperature profiles : Use linear cooling from 40°C to 25°C to minimize supersaturation fluctuations.
  • Solubility data : Precisely measure solubility at 25°C (10.2 g/100 mL), 30°C (14.7 g/100 mL), and 40°C (22.4 g/100 mL) to design saturation curves .

Q. How does this compound act as a catalyst in sulfide oxidation?

In the presence of H₂O₂, this compound promotes sulfide-to-sulfoxide conversion via a radical mechanism. Protocol:

  • Reaction setup : Mix sulfide (1 mmol), H₂O₂ (2 mmol), and this compound (10 mol%) at 25°C.
  • Kinetics : Monitor reaction progress using GC-MS, achieving >90% yield in 2–4 hours.
  • Advantages : Avoids metal catalysts, reducing contamination risks .

Q. Methodological Considerations

  • Safety : this compound is toxic (LD₅₀: 375 mg/kg in rats). Use PPE and fume hoods during handling .
  • Analytical techniques : Employ XRD for crystallinity analysis, NMR for structural validation, and TGA to study dehydration kinetics .

Properties

Molecular Formula

C2H4O5

Molecular Weight

108.05 g/mol

IUPAC Name

oxalic acid;hydrate

InChI

InChI=1S/C2H2O4.H2O/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);1H2

InChI Key

ZDYUUBIMAGBMPY-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)O)O.O

Origin of Product

United States

Synthesis routes and methods

Procedure details

73.90 Kilogramss of water, 3.97 Kilogramss of glacial acetic acid and 19.47 Kilogramss of pseudo-boehmite are successively put into the stirring kettle, then the mixture is stirred at high speed of 350 revolutions per minute for 30 minutes, so as to obtain the aluminum hydroxide gel A with gel solution acid value of 4 (the millimole number of monoprotonic acid corresponding each grams of alumina Al2O3) and solid content of 20%. The gelatinization rate of the adopted pseudo-boehmite is ≧95%; in the pseudo-boehmite, the content of Al2O3.H2O is ≧70% (at weight). 31.65 kilogramsss of water and 7.27 kilogramsss of light magnesium oxide are successively put into the stirring kettle and stirred for about 5 minutes, and then 21.64 kilogramsss of glacial acetic acid is slowly put into the mixture, and then the mixture is stirred at high speed of 350 revolutions per minute for 30 minutes, so as to obtain the magnesium slurry M1. 53.29 kilogramsss of water and 7.27 kilogramsss of light magnesium oxide are successively put into the stirring kettle, then the mixture is evenly stirred, so as to obtain the magnesium slurry M2. The specific surface area of the light magnesium oxide for forming the magnesium slurry M1 and M2 is ≧100 m2/g, and the content of MgO is ≧95%. The 50% water solution is prepared respectively from 12.059 kilogramss of Fe(NO3)3.9H2O and 15 kilogramss of hamartite powder. In said hamartite powder, the content of hamartite with chemical formula (Ce,La)(CO3)F is ≧93%; the content of the rare-earth oxide included in said hamartite powder ≧70% (at weight), and the rare-earth element composition in the rare earth oxide is Ce>>La, i.e., the Ce content is much higher than the La content, Ce≧45%(at weight). 1.607 kilogramss of the ammonium metavanadate is dissolved in the oxalic acid, so as to obtain 10% oxalic acid water solution of the ammonium metavanadate. The dosage of the oxalic acid is so limited as the ammonium metavanadate is entirely dissolved in water. Said alumina gel A, said magnesium slurry M1, said magnesium slurry M2, the water solution of ferric nitrate and hamartite, and the oxalic acid solution of ammonium metavanadate are successively put into the stirring kettle and stirred at a high speed of 350 revolutions per minute for 30 minutes. The obtained slurry is sprayed for drying at the temperature of 300° C., with pressure of 4 MPa, evaporation capacity of 50-150 Kg/h, the content of the part of semi-finished products with particle size distribution of 80-120 μm≧80% (at weight). Then, calcine the slurry at the temperature of 500° C. for 80 minutes, so as to obtain the finished product of the trifunctional catalyst. In the trifunctional catalyst obtained after calcining, the adsorbent component is MgAl1.8Fe0.2O4.MgO, the CeO2 and V2O5 acting as oxidation catalyst are dispersed over the adsorbent, and the CeFO acting as structural promoter is also dispersed over the adsorbent.
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